molecular formula C27H25N5O4 B2728495 N-(3-methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1243035-73-5

N-(3-methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

Número de catálogo: B2728495
Número CAS: 1243035-73-5
Peso molecular: 483.528
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a triazolo[4,3-a]quinazolinone core fused with a 1,2,4-triazole ring, substituted at the 4-position with a 4-methylbenzyl group and at the acetamide side chain with a 3-methoxybenzyl moiety. The triazoloquinazolinone scaffold is known for its pharmacological versatility, including anticonvulsant, antimicrobial, and anticancer activities . The 3-methoxybenzyl substituent may enhance lipophilicity and membrane permeability, while the 4-methylbenzyl group could influence steric interactions with biological targets. Synthetic routes likely involve cyclization of thiosemicarbazides or oxidative coupling, as seen in analogous triazole-quinazolinone derivatives .

Propiedades

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O4/c1-18-10-12-19(13-11-18)16-30-25(34)22-8-3-4-9-23(22)32-26(30)29-31(27(32)35)17-24(33)28-15-20-6-5-7-21(14-20)36-2/h3-14H,15-17H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNQYKFNAQBAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3-Methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a complex organic compound with notable pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C27H25N5O4\text{C}_{27}\text{H}_{25}\text{N}_{5}\text{O}_{4}
  • Molecular Weight : 483.5 g/mol
  • CAS Number : 1243035-73-5

The compound exhibits multiple biological activities primarily due to its interaction with various molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular pathways critical for disease progression, particularly in cancer and bacterial infections.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties by disrupting microbial cell functions.
  • Cytotoxic Effects : In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Biological Activity Data

Research findings on the biological activity of N-(3-methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide are summarized in the following table:

Activity IC50 / MIC Values Target/Pathway Reference
Enzyme Inhibition7.7 µMMurB enzyme (anti-tuberculosis)
Cytotoxicity (Cancer Cells)12 µMInduction of apoptosis
Antimicrobial Activity10 µg/mLBroad-spectrum antibacterial effects

Case Study 1: Anti-Tuberculosis Activity

A study focused on the compound's potential as an anti-tuberculosis agent revealed that it effectively inhibits the MurB enzyme, which is crucial for bacterial cell wall synthesis. The compound demonstrated an IC50 value of 7.7 µM, indicating significant potency against Mycobacterium tuberculosis. This suggests a promising avenue for developing new anti-TB therapies.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation, N-(3-methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide was tested against various cancer cell lines. The results indicated that the compound induced apoptosis at concentrations as low as 12 µM. This effect was linked to the activation of caspases and subsequent cellular signaling pathways associated with programmed cell death.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with key analogs from the literature:

Table 1: Structural and Functional Comparison of Triazolo-/Quinazolinone Derivatives

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound Triazolo[4,3-a]quinazolinone 3-Methoxybenzyl, 4-methylbenzyl Not explicitly reported Likely cyclization of thiosemicarbazides
N-(2-Chlorobenzyl)-2-[2,4-dioxo-3-(3,4,5-TMP)]acetamide Quinazolinone 2-Chlorobenzyl, 3,4,5-trimethoxyphenyl Anticancer (hypothesized) Acetamide coupling via CDI
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone 2,4-Dichlorophenylmethyl Anticonvulsant (tested) Oxidation of thioxo derivative + coupling
3-[4-(4-Substituted phenyl-triazolyl)-phenyl]-2-phenyl-3H-quinazolin-4-one Triazole-quinazolinone hybrid Substituted phenyl, methoxy groups Broad-spectrum screening Cyclization with sodium metal in ethanol

Key Findings

Quinazolinone derivatives with dichlorophenyl substituents () exhibit pronounced anticonvulsant activity, suggesting electron-withdrawing groups (Cl) may optimize CNS penetration .

Steric Effects: The 4-methylbenzyl group may hinder interactions with bulkier enzyme active sites, contrasting with the smaller trimethoxyphenyl group in , which could enhance π-π stacking .

Synthetic Accessibility: The target compound’s synthesis may require multi-step cyclization (similar to ), whereas simpler quinazolinones () are synthesized via direct oxidation and coupling, yielding higher purity (≥95% by HPLC) .

Spectroscopic Differentiation: Molecular networking () suggests the target compound’s MS/MS fragmentation would cluster with triazoloquinazolinones (cosine score >0.8) but diverge from non-triazole analogs (score <0.5) due to distinct fragmentation pathways (e.g., loss of CH3O- vs. Cl-) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.